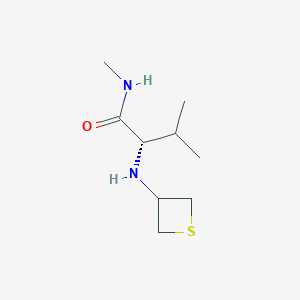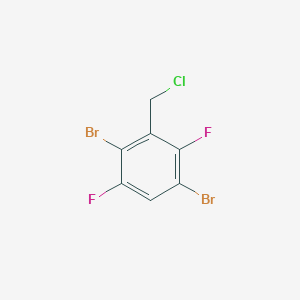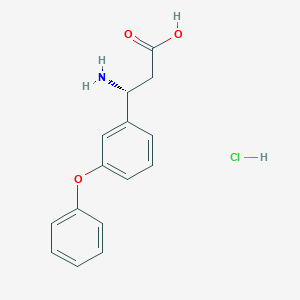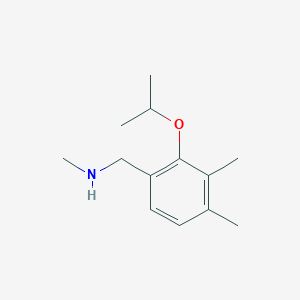
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine is an organic compound with a complex structure It is characterized by the presence of an isopropoxy group, two methyl groups on the phenyl ring, and a methylmethanamine group
Vorbereitungsmethoden
The synthesis of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxy-3,4-dimethylphenol and N-methylmethanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the alkylation of 2-isopropoxy-3,4-dimethylphenol with N-methylmethanamine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It helps in understanding the mechanisms of action of various biological processes.
Medicine: In medicine, it has potential applications in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways and metabolic processes.
Pathways Involved: The pathways involved may include signal transduction pathways, enzyme inhibition, or activation of specific gene expression. The exact mechanism depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine can be compared with other similar compounds:
Similar Compounds: Similar compounds include 1-(2-Isopropoxy-3,4-dimethylphenyl)boronic acid and 1-(2-Isopropoxy-3,4-dimethylphenyl)(methyl)sulfane
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure allows it to interact with different molecular targets compared to its analogs.
Comparison: Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-(3,4-dimethyl-2-propan-2-yloxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C13H21NO/c1-9(2)15-13-11(4)10(3)6-7-12(13)8-14-5/h6-7,9,14H,8H2,1-5H3 |
InChI-Schlüssel |
FJDUNNGSFVOBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CNC)OC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


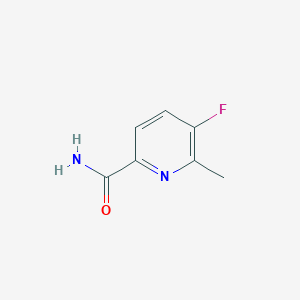
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
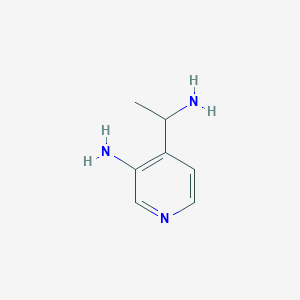

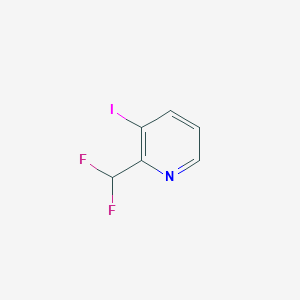


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
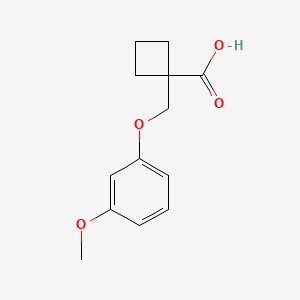
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
